HCV NS3 Protease Inhibition: 2-Fold Improvement in Ki and >10-Fold Improvement in Cellular Potency vs. Boceprevir's P2 Scaffold
When incorporated as the P2 substituent in a series of HCV NS3 protease inhibitors, the target compound (as scaffold 2) led to the discovery of inhibitor 25, which demonstrates a 2-fold improvement in enzymatic binding affinity and a >10-fold improvement in cellular antiviral potency compared to the parent compound, boceprevir, which uses a (1R,2S,5S)-6,6-dimethyl 3-azabicyclo[3.1.0]hexane-2-carboxylic acid P2 moiety [1].
| Evidence Dimension | Enzyme Inhibition (Ki*) and Cellular Antiviral Activity (EC90) |
|---|---|
| Target Compound Data | Inhibitor 25 (containing target scaffold): Ki* = 7 nM; EC90 = 30 nM; Rat AUC = 2.56 μM·h [1]. |
| Comparator Or Baseline | Boceprevir (containing (1R,2S,5S)-6,6-dimethyl 3-azabicyclo[3.1.0]hexane-2-carboxylic acid P2): Ki* = 14 nM; EC90 = 350 nM; Rat AUC = 1.5 μM·h . |
| Quantified Difference | 2-fold increase in binding affinity (Ki*); 11.7-fold increase in cellular potency (EC90); 1.7-fold increase in rat exposure (AUC). |
| Conditions | Enzyme assay using recombinant HCV NS3/4A protease; Cell-based replicon assay; Pharmacokinetic study in rats [1]. |
Why This Matters
This demonstrates that the target compound's unique dithiaspiro scaffold provides a substantial and quantifiable advantage in both intrinsic potency and pharmacokinetic exposure for antiviral drug development.
- [1] Nair, L. G., Bogen, S., Ruan, S., Pan, W., Pike, R., Tong, X., Cheng, K. C., Guo, Z., Doll, R. J., & Njoroge, F. G. (2010). Towards the second generation of Boceprevir: Dithianes as an alternative P2 substituent for 2,2-dimethyl cycloproyl proline in HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1689–1692. View Source
